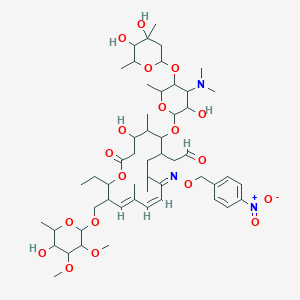
para-Nitrobenzyl-oxime-tylosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Para-nitrobenzyl-oxime-tylosine is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of tylosin, a macrolide antibiotic, and has been synthesized through a multistep process. The purpose of
Mecanismo De Acción
The mechanism of action of para-nitrobenzyl-oxime-tylosine involves the binding of the compound to the ribosome. The para-nitrobenzyl group of the compound interacts with the ribosome, preventing the elongation of the peptide chain. This inhibition can be reversed by the addition of light, which cleaves the para-nitrobenzyl group and restores the activity of the compound.
Efectos Bioquímicos Y Fisiológicos
Para-nitrobenzyl-oxime-tylosine has been shown to have biochemical and physiological effects. Inhibition of protein synthesis by this compound can lead to the accumulation of misfolded proteins, which can trigger the unfolded protein response. This response can lead to the activation of various signaling pathways, which can have downstream effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using para-nitrobenzyl-oxime-tylosine in lab experiments is its reversible inhibition of protein synthesis. This allows for the precise control of protein synthesis and can be used to study the effects of protein synthesis inhibition on cellular processes. However, one of the limitations of using this compound is its potential toxicity. Careful consideration should be given to the concentration of the compound used in experiments to avoid any adverse effects.
Direcciones Futuras
Para-nitrobenzyl-oxime-tylosine has potential applications in various fields, including synthetic biology, biochemistry, and pharmacology. One future direction for this compound is its use as a tool to study the effects of protein synthesis inhibition on cellular processes. Another direction is the development of new derivatives of para-nitrobenzyl-oxime-tylosine with improved properties, such as increased specificity and reduced toxicity. Finally, the use of this compound in vivo studies could provide insights into the potential therapeutic applications of protein synthesis inhibition.
Métodos De Síntesis
The synthesis of para-nitrobenzyl-oxime-tylosine involves a multistep process that starts with the protection of the 3-hydroxyl group of tylosin. This is followed by the selective oxidation of the 2-hydroxyl group to form a ketone intermediate. The ketone intermediate is then reacted with para-nitrobenzyl-hydroxylamine to form the oxime derivative. The final step involves the deprotection of the 3-hydroxyl group to yield para-nitrobenzyl-oxime-tylosine.
Aplicaciones Científicas De Investigación
Para-nitrobenzyl-oxime-tylosine has been used in various scientific research applications. One of the most promising applications is its use as a tool to study protein synthesis. This compound has been shown to inhibit protein synthesis by binding to the ribosome and preventing the elongation of the peptide chain. This inhibition can be reversed by the addition of light, which cleaves the para-nitrobenzyl group and restores the activity of the compound.
Propiedades
Número CAS |
145144-30-5 |
|---|---|
Nombre del producto |
para-Nitrobenzyl-oxime-tylosine |
Fórmula molecular |
C53H83N3O19 |
Peso molecular |
1066.2 g/mol |
Nombre IUPAC |
2-[(10Z,11Z,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-10-[(4-nitrophenyl)methoxyimino]-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C53H83N3O19/c1-13-40-36(27-68-52-49(67-12)48(66-11)44(60)31(5)71-52)22-28(2)14-19-38(54-69-26-34-15-17-37(18-16-34)56(64)65)29(3)23-35(20-21-57)46(30(4)39(58)24-41(59)73-40)75-51-45(61)43(55(9)10)47(32(6)72-51)74-42-25-53(8,63)50(62)33(7)70-42/h14-19,21-22,29-33,35-36,39-40,42-52,58,60-63H,13,20,23-27H2,1-12H3/b19-14-,28-22+,54-38+ |
Clave InChI |
FASAVLQPELYIAC-ISHIWQPESA-N |
SMILES isomérico |
CCC1C(/C=C(/C=C\C(=N/OCC2=CC=C(C=C2)[N+](=O)[O-])\C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)\C)COC5C(C(C(C(O5)C)O)OC)OC |
SMILES |
CCC1C(C=C(C=CC(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
SMILES canónico |
CCC1C(C=C(C=CC(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
Sinónimos |
para-nitrobenzyl-oxime-tylosine S 5556 S-5556 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



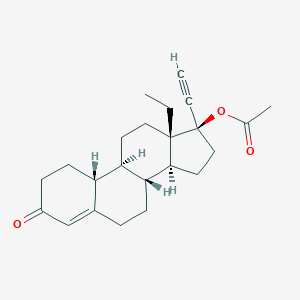
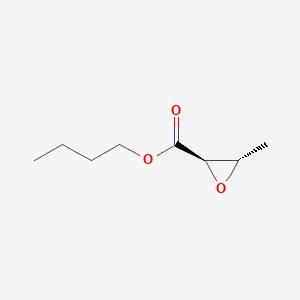
![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)
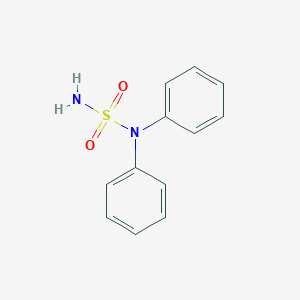
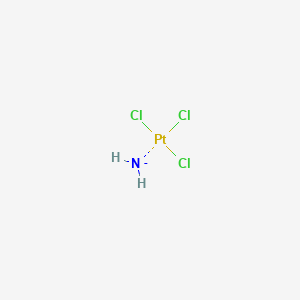
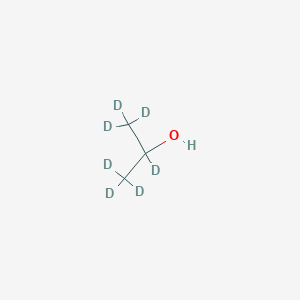
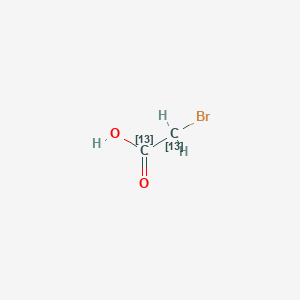
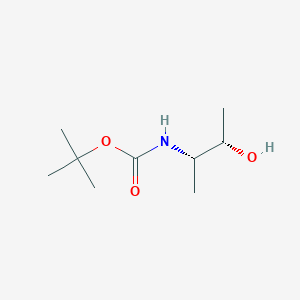
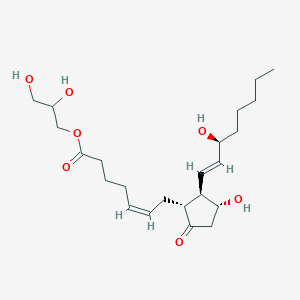
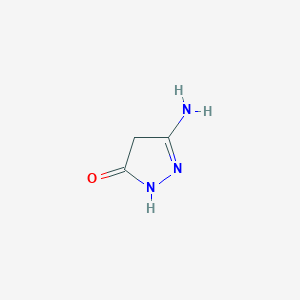
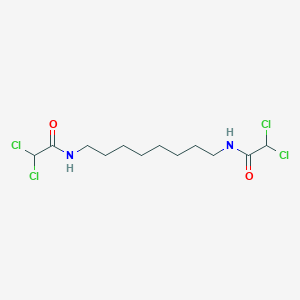

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)
